![molecular formula C10H8FNO2S B2439031 Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate CAS No. 262433-37-4](/img/structure/B2439031.png)
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is represented by the formula C10H8FNO2S. The molecular weight of this compound is 225.24.Physical And Chemical Properties Analysis
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is a solid substance . The compound has a molecular weight of 225.24.Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Here’s how:
- Cyanoacetylation Reactions : Researchers use it for cyanoacetylation of amines and other nucleophiles. For instance, it can react with amines to form amides or other functionalized products .
Spiro Compounds
The compound’s structure can lead to interesting spiro derivatives:
- Spiroindoles : By condensing it with other compounds, such as ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate, researchers can synthesize spiroindole derivatives . These compounds have diverse applications in drug discovery and materials science.
Safety and Hazards
The safety information available indicates that Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
methyl 2-(2-cyano-3-fluorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)6-15-9-4-2-3-8(11)7(9)5-12/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOOECWHCYANCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC(=C1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate |
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